3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile

Description

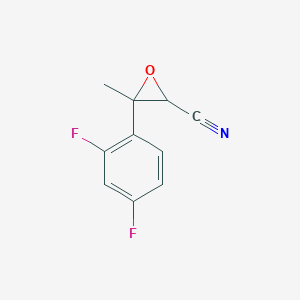

3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile is an epoxide derivative featuring a nitrile group at the 2-position of the oxirane ring, a methyl substituent at the 3-position, and a 2,4-difluorophenyl group attached to the same carbon. This compound’s structure combines electron-withdrawing fluorine atoms and a nitrile group, which may enhance its stability and reactivity in synthetic applications.

Properties

Molecular Formula |

C10H7F2NO |

|---|---|

Molecular Weight |

195.16 g/mol |

IUPAC Name |

3-(2,4-difluorophenyl)-3-methyloxirane-2-carbonitrile |

InChI |

InChI=1S/C10H7F2NO/c1-10(9(5-13)14-10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3 |

InChI Key |

GLTUNHBWQWGQGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C#N)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable epoxide precursor under basic conditions. One common method involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the epoxide precursor, followed by nucleophilic attack on the aldehyde to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

Reduction: The carbonitrile group can be reduced to form amines or other nitrogen-containing compounds.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction reactions.

Major Products Formed

Oxidation: Formation of diols or epoxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the carbonitrile group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxirane Family

4-(4-Chlorophenyl)-2-(((3-fluorophenyl)(isobutyl)amino)methyl)oxirane-2-carbonitrile (4ad)

- Structure: This compound features a chlorophenyl group at the 4-position and a complex amino-methyl substituent at the 2-position of the oxirane ring.

- The chlorine atom on the phenyl ring also introduces distinct electronic effects compared to fluorine.

- Applications : Used in multicomponent coupling reactions involving aziridines and arynes, highlighting its utility in constructing nitrogen-containing heterocycles .

Pyridine- and Cyclohexane-Based Nitriles

6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

- Structure : A pyridine derivative with a methoxyphenyl group, trifluoromethyl substituent, and nitrile group.

- Key Differences : The pyridine ring system confers aromatic stability, while the trifluoromethyl group enhances lipophilicity. The methoxy group is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound.

- Physicochemical Properties : Higher molecular weight (296.23 g/mol) compared to the oxirane-based nitriles, likely influencing solubility and reactivity .

3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile

- Structure : A cyclohexane ring functionalized with dual nitriles, fluorophenyl groups, and a benzoyl moiety.

- Key Differences : The bicyclic system and dual nitriles create a sterically hindered environment, reducing reactivity but enhancing thermal stability. The crystal structure (Acta Cryst. E70, o736–o737) reveals intermolecular hydrogen bonding via hydroxyl groups, a feature absent in the target compound .

Heterocyclic Derivatives with Fluorinated Aromatic Systems

4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

- Structure : A fused cycloocta[b]pyridine system with a fluorophenyl group and methoxy substituent.

- Key Differences : The large, saturated ring system increases molecular rigidity and may affect bioavailability. The methoxy group’s electron-donating nature contrasts with the fluorine atoms in the target compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Implications

- Electronic Effects: Fluorine atoms in the target compound increase electronegativity, stabilizing the oxirane ring and directing nucleophilic attack. In contrast, methoxy or amino groups in analogs alter electronic profiles, affecting reaction pathways .

Biological Activity

3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile is a compound characterized by its unique structural features, including a difluorophenyl group and an oxirane (epoxide) structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery contexts. The molecular formula of this compound is C10H7F2NO, with a molecular weight of approximately 195.16 g/mol.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The presence of the oxirane ring contributes to its electrophilic nature, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction may lead to modifications that alter the biological functions of these molecules, potentially resulting in therapeutic effects such as:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting specific cancer cell lines.

- Antifungal Activity : The electrophilic nature of the oxirane ring may also facilitate interactions with fungal enzymes, leading to antifungal effects.

Research Findings

Recent studies have explored the biological activity of this compound. Notable findings include:

- In Vitro Studies : Research has indicated that this compound shows significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against breast cancer cells.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and fungal metabolism. Results showed promising inhibition rates, suggesting its potential as a lead compound in drug development.

- Structure-Activity Relationship (SAR) : Studies have investigated how modifications to the difluorophenyl and oxirane moieties affect biological activity. Variations in substituents have led to differing levels of potency and selectivity towards biological targets.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2,4-Difluorophenyl)-3-hydroxyoxirane-2-carbonitrile | Hydroxy group instead of carbonitrile | Enhanced reactivity; potential for different therapeutic effects |

| 3-(2,4-Difluorophenyl)-3-methyloxirane-2-carboxamide | Carboxamide functional group | Different activity profile; potential anti-inflammatory effects |

| 3-(2,4-Difluorophenyl)-3-methyloxirane-2-carboxylic acid | Carboxylic acid functionality | Increased polarity; may affect solubility and bioavailability |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a study involving breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Case Study 2 : An antifungal assay demonstrated that the compound effectively inhibited growth in Candida species at concentrations that were non-toxic to human cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.